1,2,3,6-Tetrahydropyridine hydrochloride

Chemical Synthesis Reagent Handling Procurement Specifications

1,2,3,6-Tetrahydropyridine hydrochloride (CAS 18513-79-6) is a heterocyclic building block with the molecular formula C5H10ClN and a molecular weight of 119.59 g/mol. It is a white to yellow crystalline solid with a reported melting point of 189–191 °C , supplied as the hydrochloride salt to enhance stability and handling compared to its free base counterpart.

Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
CAS No. 18513-79-6
Cat. No. B101166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetrahydropyridine hydrochloride
CAS18513-79-6
Molecular FormulaC5H10ClN
Molecular Weight119.59 g/mol
Structural Identifiers
SMILESC1CNCC=C1.Cl
InChIInChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h1-2,6H,3-5H2;1H
InChIKeyAFCYWWIZGOUXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,6-Tetrahydropyridine hydrochloride (CAS 18513-79-6) – Core Properties and Industrial Procurement Baseline


1,2,3,6-Tetrahydropyridine hydrochloride (CAS 18513-79-6) is a heterocyclic building block with the molecular formula C5H10ClN and a molecular weight of 119.59 g/mol . It is a white to yellow crystalline solid with a reported melting point of 189–191 °C , supplied as the hydrochloride salt to enhance stability and handling compared to its free base counterpart . The compound is utilized as a chemical intermediate in the preparation of water-soluble olefin metathesis catalysts and serves as a fragment scaffold in drug discovery for molecular linking and structural modification [1].

Why Generic Substitution Fails for 1,2,3,6-Tetrahydropyridine hydrochloride (CAS 18513-79-6): Key Differentiators vs. Free Base, Isomers, and Reduced Analogues


Generic substitution of 1,2,3,6-tetrahydropyridine hydrochloride fails due to marked physicochemical and reactivity divergences among closely related analogs. The hydrochloride salt (m.p. 189–191 °C) provides a crystalline, air-stable form with water solubility , whereas its free base (CAS 694-05-3) is a flammable liquid (b.p. 108 °C, m.p. −48 °C) requiring hazardous material handling protocols. Isomeric substitution with 1,2,3,4-tetrahydropyridine or reduced piperidine (CAS 110-89-4) introduces distinct ring saturation and conformational constraints that alter reactivity in cyclization and catalytic applications [1]. Furthermore, N-substituted tetrahydropyridine derivatives display wide-ranging MAO-A inhibition kinetics [2] and GPR119 agonist potencies [3], confirming that even modest N-alkyl or aryl modifications fundamentally alter pharmacological profiles. These data substantiate that 1,2,3,6-tetrahydropyridine hydrochloride is not functionally interchangeable with its structural analogs without risk of experimental failure or procurement inefficiency.

1,2,3,6-Tetrahydropyridine hydrochloride (CAS 18513-79-6): Direct Comparative Evidence for Scientific Selection and Procurement


Physical Form and Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 18513-79-6) exhibits a melting point of 189–191 °C as a crystalline solid , whereas the free base 1,2,3,6-tetrahydropyridine (CAS 694-05-3) is a flammable liquid with a boiling point of 108 °C and a melting point of −48 °C . The salt form confers air stability and eliminates the flammability hazard associated with the free base (flash point 16 °C, closed cup) , enabling ambient storage and easier handling.

Chemical Synthesis Reagent Handling Procurement Specifications

Aqueous Solubility: Hydrochloride Salt vs. Free Base

1,2,3,6-Tetrahydropyridine hydrochloride is reported to be soluble in water and polar organic solvents . In contrast, the free base is a liquid with density 0.911 g/mL and is immiscible with water, requiring organic co-solvents for aqueous reactions . The salt form's water solubility enables its direct use in aqueous-phase catalytic and synthetic transformations without pre-formulation steps.

Solubility Formulation Aqueous Reaction Media

Ring Saturation and Conformational Constraint: 1,2,3,6- vs. 1,2,3,4-Tetrahydropyridine Isomers

1,2,3,6-Tetrahydropyridine contains a single endocyclic double bond between C3 and C6, imparting a specific ring conformation distinct from the 1,2,3,4-isomer [1]. This structural difference influences π-system electronics and ring puckering, which in turn alters reactivity in cycloaddition and sigmatropic rearrangement reactions. The 1,2,3,6-isomer is specifically required as a precursor to ene-endo-spirocyclic ammonium ylids used in [2,3]-sigmatropic rearrangements , a transformation where the 1,2,3,4-isomer would produce different regiochemical outcomes.

Structural Isomers Reactivity Stereoelectronic Effects

MAO-A Inhibition Kinetics: N-Unsubstituted Scaffold vs. N-Substituted Derivatives

The unsubstituted 1,2,3,6-tetrahydropyridine scaffold serves as a synthetic entry point for generating N-substituted MAO-A inhibitors with tunable inhibition kinetics. In a series of eleven N-substituted tetrahydropyridine derivatives evaluated against MAO-A and MAO-B, compounds displayed time-dependent mixed noncompetitive inhibition (e.g., 2,4-dichlorophenoxypropyl analog 12) that was reversible by dialysis [1]. The parent hydrochloride lacks direct biological activity but provides the core amine for derivatization; its selection is essential for accessing the N-substituted series because the free base or reduced piperidine analogs introduce different nucleophilicity and steric profiles during N-alkylation steps [2].

Enzyme Inhibition SAR Pharmacology

Analytical Purity Specification: Commercially Available 1,2,3,6-Tetrahydropyridine Hydrochloride

Commercially available 1,2,3,6-tetrahydropyridine hydrochloride is supplied with defined purity specifications, enabling immediate use in GMP and non-GMP settings. Sigma-Aldrich (ALDRICH 439266) specifies an assay of 98% with GC area % ≥97.5% and titration by AgNO3 of 97.5–102.5% . Bidepharm reports standard purity of 97% with batch-specific certificates of analysis including NMR, HPLC, and GC . BOC Sciences offers 97.0% purity . These vendor-verified purity metrics are critical for reproducibility in sensitive catalytic and pharmaceutical intermediate syntheses.

Quality Control Analytical Chemistry Procurement Specifications

Best Research and Industrial Application Scenarios for 1,2,3,6-Tetrahydropyridine hydrochloride (CAS 18513-79-6)


Synthesis of Water-Soluble Olefin Metathesis Catalysts

The hydrochloride salt's water solubility and crystalline solid handling properties make it the preferred starting material for preparing water-soluble ruthenium or molybdenum olefin metathesis catalysts . The free base would require hazardous liquid handling and is insoluble in aqueous media, whereas the hydrochloride can be directly incorporated into aqueous catalyst formulations without solvent exchange.

Construction of Fragment-Based Drug Discovery Libraries

As a heterocyclic fragment with a defined 3D shape and a reactive secondary amine handle, 1,2,3,6-tetrahydropyridine hydrochloride serves as a versatile scaffold for molecular linking and expansion in fragment-based drug discovery . Its hydrochloride form provides a stable, weighable solid that can be readily solubilized for high-throughput screening, unlike the volatile free base.

Precursor for [2,3]-Sigmatropic Rearrangement Substrates

The specific 1,2,3,6-isomer is required for generating ene-endo-spirocyclic ammonium ylids that undergo [2,3]-sigmatropic rearrangement to pyrroloazepinones and oxazepinones . Substitution with the 1,2,3,4-isomer or piperidine would produce different regiochemical outcomes or fail to generate the requisite ylid intermediate, respectively. The hydrochloride salt is the commercially preferred form for this transformation due to its ease of handling and well-characterized purity .

N-Alkylation for MAO-A Inhibitor SAR Studies

The unsubstituted 1,2,3,6-tetrahydropyridine hydrochloride provides the core amine for systematic N-alkylation or N-arylation to generate libraries of MAO-A inhibitors with tunable kinetics . Starting with pre-N-substituted analogs would preclude exploration of the substituent space and limit access to compounds with reversible, slowly-reversible, or irreversible inhibition profiles . The hydrochloride salt's defined stoichiometry and purity ensure reproducible derivatization yields across synthetic campaigns.

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